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azaspiro[3.5]nonane-8-carboxylate

Cat. No.: B12654901

Get Quote
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A Strategic Spirocyclic Scaffold for "Escape from Flatland" in Drug Discovery

Executive Summary

The Cbz-protected 1-oxa-8-azaspiro[3.5]nonane (CAS: 1527519-14-7 for the (4S)-isomer)
represents a high-value building block in modern medicinal chemistry. As a spirocyclic
bioisostere of piperidine and morpholine, it offers a critical solution to the "flatland" problem—
the tendency of drug candidates to become planar and lipophilic, leading to poor metabolic
stability and solubility.

This guide analyzes the scaffold's physicochemical advantages, details its synthesis and
handling, and provides a validated workflow for its integration into lead optimization programs.

Structural Disambiguation & Physicochemical

Profile
Structural Definition
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It is critical to distinguish between the two primary isomers of the oxa-azaspiro[3.5]nonane

system used in drug discovery. While often conflated in casual nomenclature, their vectors are

distinct.

o Target Molecule (1-oxa-8-azaspiro[3.5]nonane): Corresponds to Spiro[oxetane-2,4'-

piperidine]. The oxygen atom is adjacent to the spiro carbon (

of the oxetane ring). This creates a chiral center at the spiro junction (or adjacent), offering
specific stereochemical vectors.

o Common Isomer (2-oxa-7-azaspiro[3.5]nonane): Corresponds to Spiro[oxetane-3,4'-

piperidine]. The oxygen is opposite the spiro carbon. This molecule is achiral (meso) and is

the direct symmetric bioisostere of morpholine.

Table 1: Physicochemical Comparison (Calculated)

Cbz-1-oxa-8-

Property N-Cbz-Piperidine N-Cbz-Morpholine _
azaspiro[3.5]nonane
, 1.0 (High 3D
Fsp? Fraction 1.0 1.0
character)
LogP (ClogP) ~2.5 ~1.5 ~19-21
3 (C=0, N, Oxetane
H-Bond Acceptors 2 (C=0, N) 3(C=0, N, O) o)
Basicity (pKa of
] ~10.5 ~8.4 ~9.0 - 9.5 (Modulated)
amine)
. . L . High (Steric protection
Metabolic Stability Low (Oxidation) Medium

of spiro)

The "Gem-Dimethyl" & Spiro Effect

The spiro-oxetane moiety acts as a metabolic shield. Unlike a standard piperidine, where the

C4 position is vulnerable to oxidative metabolism (CYP450), the spiro-fusion at C4 sterically

hinders approach. Furthermore, the oxetane ring is a polar, non-basic motif that lowers

lipophilicity (LogD) without introducing a high-pKa center, improving oral bioavailability.
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Synthetic Pathways & Manufacturing

The synthesis of the 1-oxa-8-azaspiro[3.5]nonane core is more complex than its symmetric
counterpart due to the asymmetry of the spiro-ether linkage.

Retrosynthetic Analysis

The core is typically assembled via an intramolecular cyclization of a functionalized piperidine
precursor.
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Caption: General synthetic logic for constructing the 2-spiro-oxetane scaffold from a piperidone
precursor.

Experimental Protocol: Chz Protection & Handling

While the core synthesis is often outsourced to specialized vendors (e.g., PharmaBlock,
ChemScene), the handling and manipulation of the Cbz-protected block is a daily task for the
medicinal chemist.

Protocol: Standard Cbhz-Protection of 1-oxa-8-azaspiro[3.5]nonane (if starting from free amine)
Note: This protocol ensures high yield and prevents ring-opening of the sensitive oxetane
under acidic conditions.

e Reagents:
o Crude 1-oxa-8-azaspiro[3.5]nonane (free amine or HCI salt).
o Benzyl chloroformate (Cbz-Cl).
o Sodium Bicarbonate (

) or Diisopropylethylamine (DIPEA).
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o Solvent: Dichloromethane (DCM) / Water biphasic system (Schotten-Baumann
conditions).

o Step-by-Step Methodology:

o

Preparation: Dissolve 1.0 eq of the spiro-amine (e.g., 10 mmol) in DCM (50 mL). If using
the HCI salt, add 50 mL of saturated aqueous

to create a biphasic mixture.

o Addition: Cool the mixture to 0°C. Add Cbz-ClI (1.2 eq) dropwise over 15 minutes. Vigorous
stirring is essential.

o Reaction: Allow to warm to room temperature (RT) and stir for 2—4 hours. Monitor by TLC
(EtOAc/Hexane) or LCMS.

o Workup: Separate the organic layer.[1] Extract the aqueous layer once with DCM. Wash
combined organics with brine.

o Drying: Dry over

. Crucial: Do not use acidic drying agents or prolonged exposure to silica gel, as oxetanes
can be acid-sensitive.

o Purification: Flash chromatography (ISCO) using a gradient of 0-40% EtOAc in Hexanes.
The Cbz-protected product is typically a viscous oil or low-melting solid.

Application in Drug Discovery[2]
Functionalization of the Cbz-Protected Block

The Cbz group serves as an orthogonal protecting group, allowing chemistry to be performed
on the oxetane ring (if functionalized) or allowing the building block to be stored stably.

Deprotection Strategy (Cbz Removal): To utilize the amine for coupling (e.qg.,

or Amide coupling), the Cbz group must be removed.

o Method A (Hydrogenolysis - Preferred):
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(1 atm), 10% Pd/C, MeOH, RT, 2h.
o Why: Neutral conditions preserve the oxetane ring.

o Method B (Acidic Hydrolysis): HBr/Acetic Acid.

o Warning:AVOID. Strong acids will open the oxetane ring to form a diol or halo-alcohol.

Case Study: KRAS G12C Inhibitors

Recent patents (e.g., W0O2023/215906) highlight the use of 1-oxa-8-azaspiro[3.5]nonane
derivatives in PROTAC linkers and covalent inhibitors. The spiro-scaffold provides a rigid exit
vector that positions the "warhead" (e.g., acrylamide) at a precise angle relative to the protein
surface, superior to flexible piperidine linkers.
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Caption: Workflow for converting the building block into a bioactive lead compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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